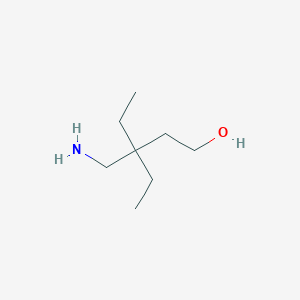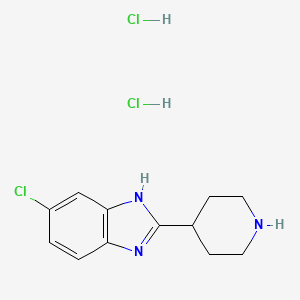
6-氯-2-哌啶-4-基-1h-苯并咪唑二盐酸盐
描述
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C12H14ClN3.2HCl and a molecular weight of 308.63 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14ClN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.科学研究应用
抗菌活性
一系列 2-哌啶-4-基-苯并咪唑,包括与 6-氯-2-哌啶-4-基-1h-苯并咪唑二盐酸盐类似的化合物,被合成并评估了其抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出有效性,特别是肠球菌,突出了它们作为新型抗菌剂的潜力 (He 等人,2003).
抗癌潜力
在 2-二烷基氨基苯并咪唑中寻找药理活性化合物时,某些衍生物,包括 1[-2-(5-甲基)苯并咪唑]吡咯烷和 1-{[2-(5-甲氧基)苯并咪唑]-4-N-甲基}哌嗪二盐酸盐,显示出有希望的抗癌活性。发现这些化合物的抗聚集活性高于乙酰水杨酸,并且对 5-HT2A 具有显着的拮抗活性,表明它们在癌症治疗中的潜力 (Zhukovskaya 等人,2017).
抗真菌活性
苯并咪唑衍生物,包括那些用哌啶取代的衍生物,已被合成并评估了其抗真菌活性。这些化合物对各种念珠菌属表现出显着的有效性,表明它们作为抗真菌剂的潜力 (Göker 等人,1995).
抗精神病特性
某些用苯并咪唑取代的 1-(4-氟苯基)-4-(1-哌啶基)-1-丁酮表现出与氟哌啶醇相当的强效抗精神病活性。这表明 6-氯-2-哌啶-4-基-1h-苯并咪唑二盐酸盐及其衍生物可能在神经系统疾病的治疗中具有应用 (Sato 等人,1978).
安全和危害
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
作用机制
Target of Action
Similar compounds have been found to exhibit potent binding inhibition activity against certain receptors .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets and cause significant changes . The interaction usually involves binding to the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been found to exhibit various effects, such as inhibitory or enhancing effects on their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can influence the rate of reaction .
生化分析
Biochemical Properties
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with proteases, kinases, or other regulatory proteins, altering their activity and influencing downstream biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, or hydrophobic interactions, depending on the specific biomolecule involved .
Cellular Effects
The effects of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target biomolecule, affecting its activity. Additionally, it may influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to changes in its activity. In in vitro or in vivo studies, long-term exposure to the compound can result in sustained alterations in cellular processes, such as prolonged changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or cellular processes. At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and potential toxicity of the compound .
Metabolic Pathways
6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It may influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, it can affect the overall metabolic balance within cells, impacting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 6-Chloro-2-piperidin-4-yl-1H-benzimidazole dihydrochloride is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall activity within the cell .
属性
IUPAC Name |
6-chloro-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXZXXHZJYMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



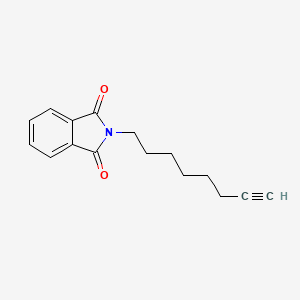
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)

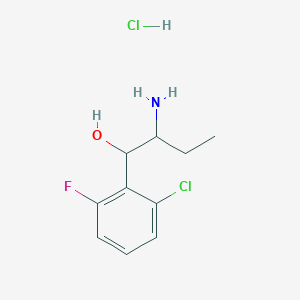


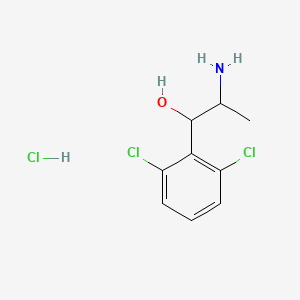
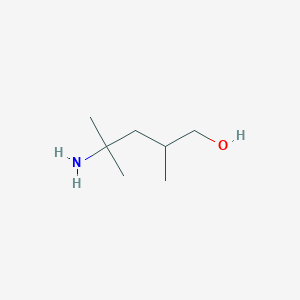
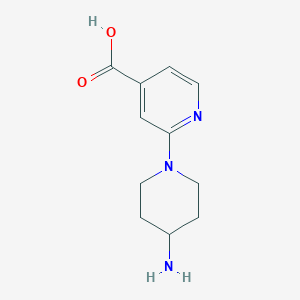
![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)
